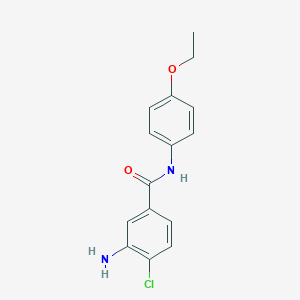
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.75 . It is a benzamide derivative that contains an amino, a chloro, and an ethoxy group on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a chloro group, and an ethoxyphenylcarboxamide group . The InChI code for this compound is 1S/C15H15ClN2O2 .Physical And Chemical Properties Analysis
This compound is a light yellow to brown solid . The storage temperature is room temperature .Applications De Recherche Scientifique
1. Characterization of Crystalline Forms
- Polymorphism Study: Research has focused on understanding the crystalline forms of similar benzamide derivatives. For instance, Yanagi et al. (2000) characterized two polymorphic forms of a related compound, analyzing their thermal behavior and stability using X-ray powder diffractometry and spectroscopy techniques. This kind of study is crucial for understanding the physical and chemical properties of benzamides, which can impact their practical applications (Yanagi et al., 2000).
2. Electrochemical Oxidation and Antioxidant Activity
- Antioxidant Properties: Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, which are relevant due to their antioxidant capabilities. Such studies are vital in understanding how these compounds can scavenge free radicals, a property that can be leveraged in various scientific applications (Jovanović et al., 2020).
3. Synthesis and Structural Analysis
- Synthetic Pathways: Research by Jin et al. (2005) and Lu et al. (2018) has focused on the synthesis of benzamide derivatives and their structural characterization. These studies provide insights into the synthetic routes and molecular structures, which are fundamental for exploring the potential applications of these compounds in various fields (Jin et al., 2005); (Lu et al., 2018).
4. Exploration of Biological Activities
- Potential Biological Activities: The synthesis and pharmacological evaluation of benzamide derivatives, as investigated by Sonda et al. (2004) and Abbasi et al. (2014), highlight the potential biological activities of these compounds. This area of research is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Sonda et al., 2004); (Abbasi et al., 2014).
Mécanisme D'action
The exact mechanism of action of similar compounds is not fully understood, but they are believed to act on various cellular pathways. They have been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.
Safety and Hazards
The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQXXDLGCIRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309315.png)
![Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309316.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309318.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B309319.png)
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309321.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309324.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)